

# Application Note: Solid-Phase Extraction of Atrazine-Acetic Acid from Water Samples

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## Compound of Interest

Compound Name: Atrazine-acetic acid

Cat. No.: B15136388

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Audience: Researchers, scientists, and drug development professionals.

Introduction Atrazine is a widely used herbicide of the triazine class, employed to control broadleaf and grassy weeds in various crops.[1][2] Its presence and the persistence of its degradation products in water sources are of environmental and health concern.[3] **Atrazine-acetic acid** (CAS 193889-80-4) is a carboxylic acid derivative of atrazine, often used as an immunizing hapten for developing immunoassays.[4] Accurate quantification of such polar, acidic compounds in aqueous matrices requires an efficient sample preparation step to remove interferences and concentrate the analyte.

Solid-phase extraction (SPE) is a robust and widely adopted technique for the purification and concentration of analytes from complex matrices like water.[5] This application note provides a detailed protocol for the extraction of **atrazine-acetic acid** from water samples using reversed-phase SPE, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method This protocol utilizes a reversed-phase SPE mechanism. The water sample is first acidified to a pH below the pKa of **atrazine-acetic acid**. This ensures the carboxylic acid group is protonated, rendering the molecule less polar and enabling its retention on a non-polar solid-phase sorbent. Interferences that are more polar are washed away. The retained **atrazine-acetic acid** is then eluted with a strong organic solvent. Subsequent analysis is typically performed using chromatographic methods such as HPLC-UV or LC-MS/MS.

## Experimental Protocol

### 1. Materials and Reagents

- SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Styrene-divinylbenzene with modified surface, 200 mg/6 mL).
- Chemicals & Solvents:
  - **Atrazine-acetic acid** standard (CAS 193889-80-4)
  - Methanol (HPLC Grade)
  - Acetonitrile (HPLC Grade)
  - Formic Acid (ACS Grade)
  - Reagent Water (Milli-Q or equivalent)
- Apparatus:
  - SPE Vacuum Manifold
  - Analytical Balance
  - pH Meter
  - Vortex Mixer
  - Nitrogen Evaporation System
  - Glassware: Volumetric flasks, beakers, graduated cylinders
  - HPLC or LC-MS/MS system

### 2. Sample Preparation and Pre-treatment

- Collect 100-200 mL of the water sample in a clean glass container.

- If the sample contains suspended solids, filter it through a 0.45  $\mu\text{m}$  glass fiber filter.
- Using formic acid, carefully adjust the pH of the water sample to approximately 3.0. This step is critical to ensure the **atrazine-acetic acid** is in its neutral, protonated form for efficient retention on the reversed-phase sorbent.

### 3. Solid-Phase Extraction Procedure

- Cartridge Conditioning:
  - Place the SPE cartridges on the vacuum manifold.
  - Pass 5 mL of methanol through each cartridge to wet and activate the sorbent.
  - Pass 5 mL of reagent water (pH 3.0) to equilibrate the sorbent. Do not allow the cartridge to go dry.
- Sample Loading:
  - Load the pre-treated water sample (100-200 mL) onto the conditioned cartridge.
  - Apply a gentle vacuum to maintain a flow rate of approximately 5 mL/min.
- Washing:
  - After the entire sample has passed through, wash the cartridge with 5 mL of reagent water (pH 3.0) to remove any remaining polar interferences.
  - Dry the cartridge thoroughly by applying a high vacuum for 10-15 minutes to remove all residual water.
- Elution:
  - Place clean collection tubes inside the manifold.
  - Elute the retained **atrazine-acetic acid** by passing 5 mL of methanol through the cartridge at a slow flow rate (approx. 2 mL/min).

#### 4. Post-Elution Processing

- Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (approx. 27°C).
- Reconstitute the dried residue in 1 mL of the mobile phase used for the chromatographic analysis (e.g., 90:10 water:methanol).
- Vortex the sample to ensure the residue is fully dissolved.
- Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for analysis.

5. Analytical Determination The concentrated and cleaned-up sample is ready for injection into an HPLC-UV or LC-MS/MS system for quantification. Analysis of atrazine and its metabolites is commonly performed with a C18 reversed-phase column.

## Data Presentation

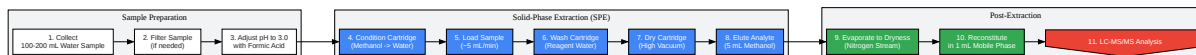
The following table summarizes expected performance data for the SPE method based on recoveries reported for atrazine and its degradation products in similar matrices.

Analyte	Matrix	Fortification Level (µg/L)	Mean Recovery (%)	RSD (%)
Atrazine-acetic acid	Reagent Water	0.10	95	< 10
Atrazine-acetic acid	Reagent Water	1.00	97	< 8
Atrazine-acetic acid	Surface Water	0.10	91	< 15
Atrazine-acetic acid	Surface Water	1.00	94	< 10

RSD: Relative Standard Deviation

## Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of **atrazine-acetic acid** from water samples.



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Caption: Workflow for SPE of **Atrazine-Acetic Acid**.

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## References

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